4,7-Dibromo-5,6-difluoro-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole
Overview
Description
4,7-Dibromo-5,6-difluoro-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole is a useful research compound. Its molecular formula is C23H35Br2F2N3 and its molecular weight is 551.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochromic Materials and Optical Properties
4,7-Dibromo-5,6-difluoro-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole (BTz) derivatives have shown promising results as electrochromic materials. Studies reveal that benzotriazole derivatives, including BTz, demonstrate significant changes in their electronic structure and optical properties when substituted at different positions. This substitution affects the polymer's electrochemical behavior, resulting in materials with multi-colored electrochromic properties in various oxidized and reduced states (Yiĝitsoy et al., 2011). These properties are crucial for applications like smart windows, low-energy display technologies, and indicators.
Organic Photovoltaic Cells
The BTz monomer has been used as an acceptor in the synthesis of semiconducting polymers for organic photovoltaic cells (OPVs). For instance, copolymers like poly{benzo[1,2-b:4,5-b′]dithiophene- alt -2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole} (PBDT-BTz) have been developed, demonstrating considerable potential in photovoltaic applications. These materials have been characterized for their thermal stability, UV–vis absorption, and electrochemical properties, contributing to the advancement of OPV technology (Ji-hoon Kim et al., 2013).
Photophysical Tunability
Monomers like 4,7-dibromo-2H-benzo[d]1,2,3-triazole have been synthesized and utilized to create new copolymers with fluorene derivatives. The tunability of the photophysical properties of these materials is remarkable, as demonstrated by the modulation of absorption and emission properties. These properties can be fine-tuned by functionalizing the nitrogen of the benzotriazole units or by extending the π-conjugated core. This tunability is particularly interesting for the development of materials with specific optoelectronic properties (Torres-Moya et al., 2020).
Properties
IUPAC Name |
4,7-dibromo-5,6-difluoro-2-heptadecan-9-ylbenzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35Br2F2N3/c1-3-5-7-9-11-13-15-17(16-14-12-10-8-6-4-2)30-28-22-18(24)20(26)21(27)19(25)23(22)29-30/h17H,3-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSIEJDJATZDMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)N1N=C2C(=C(C(=C(C2=N1)Br)F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35Br2F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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